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Compound of Interest

Compound Name: 3,5-dicyclopropyl-1H-pyrazole

CAS No.: 1288339-30-9

Cat. No.: B594560

Get Quote

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Compound: 3,5-
dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9)

Introduction and Scientific Rationale
3,5-Dicyclopropyl-1H-pyrazole is a highly versatile heterocyclic building block frequently

utilized in the synthesis of advanced pharmaceutical intermediates. Its structural motif is

notably featured in the development of calcium release-activated calcium (CRAC) channel

inhibitors ( [1]) and bromodomain and extraterminal (BET) protein inhibitors ( [2]).

The analytical characterization of this compound presents unique mechanistic considerations.

The 1H-pyrazole ring undergoes rapid annular tautomerism in solution at room temperature.

The proton rapidly exchanges between the N1 and N2 positions, rendering the 3- and 5-

positions chemically equivalent on the NMR timescale. Consequently, the two cyclopropyl

substituents appear symmetric. Understanding this causality is critical for accurate structural

elucidation and purity determination. This application note details a self-validating, orthogonal

analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid
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Chromatography-Mass Spectrometry (LC-MS) to definitively characterize 3,5-dicyclopropyl-
1H-pyrazole.

Physicochemical Properties
Before initiating the analytical workflow, it is crucial to establish the baseline physicochemical

parameters of the analyte.

Property Value

Chemical Name 3,5-dicyclopropyl-1H-pyrazole

CAS Registry Number 1288339-30-9

Molecular Formula C9H12N2

Molecular Weight 148.21 g/mol

Appearance Pale yellow to brown solid

Monoisotopic Mass 148.1000 Da

Expected [M+H]+ 149.1 m/z

Analytical Workflow Visualization
The following diagram outlines the orthogonal analytical strategy used to establish a self-

validating system. NMR provides atomic-level connectivity and confirms the tautomeric

averaging, while LC-MS confirms the molecular weight and chromatographic purity.
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Analytical workflow for the comprehensive characterization of 3,5-dicyclopropyl-1H-pyrazole.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Choice: Deuterated chloroform ( CDCl3​) is selected as the solvent

because it lacks exchangeable protons, allowing the broad, exchangeable N-H proton of the

pyrazole ring to be observed. If a protic solvent like CD3​OD were used, the N-H signal would

disappear due to deuterium exchange.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 15-20 mg of 3,5-dicyclopropyl-1H-pyrazole into a

clean glass vial.

Dissolution: Add 0.6 mL of CDCl3​(containing 0.03% v/v Tetramethylsilane as an internal

standard) to the vial. Vortex for 30 seconds until complete dissolution is achieved.
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Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur

pipette.

Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) at 298 K. Set the

relaxation delay (d1) to 2.0 seconds and acquire 16-32 scans to ensure a high signal-to-

noise ratio.

Processing: Apply a 0.3 Hz exponential line broadening, Fourier transform, and phase the

spectrum. Calibrate the chemical shift using the TMS peak at 0.00 ppm or the residual

CHCl3​peak at 7.26 ppm.

Expected 1H NMR Data: Due to the rapid tautomerism of the pyrazole ring, the two cyclopropyl

groups are equivalent.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 15.2 Broad singlet (br s) 1H

Pyrazole N-H

(concentration

dependent)

5.72 Singlet (s) 1H Pyrazole C4-H

1.85 - 1.95 Multiplet (m) 2H
Cyclopropyl C-H

(methine)

0.90 - 1.00 Multiplet (m) 4H
Cyclopropyl CH2​

(methylene)

0.70 - 0.80 Multiplet (m) 4H
Cyclopropyl CH2​

(methylene)

(Note: The exact chemical shift of the N-H proton is highly dependent on sample concentration,

temperature, and residual moisture, as documented in CRAC inhibitor synthesis patents [3]).

Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality & Experimental Choice: Positive Electrospray Ionization (ESI+) is utilized because

the basic nitrogen atoms within the pyrazole ring readily accept a proton ( H+ ) in acidic mobile
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phases, yielding a strong [M+H]+ signal. A gradient of water and acetonitrile modified with 0.1%

formic acid ensures sharp peak shapes and optimal ionization efficiency.

Step-by-Step Protocol:

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to

create a 1 mg/mL stock solution. Dilute 10 µL of this stock into 990 µL of 50:50

Water:Acetonitrile to achieve a final concentration of 10 µg/mL.

Chromatographic Conditions:

Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

Column Temperature: 40 °C.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Gradient Program:

0.0 - 0.5 min: 5% B

0.5 - 4.0 min: Linear gradient to 95% B

4.0 - 5.0 min: Hold at 95% B

5.0 - 5.1 min: Return to 5% B

5.1 - 6.5 min: Re-equilibration at 5% B

Mass Spectrometer Settings:

Ionization Mode: ESI Positive.

Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350 °C.

Mass Range: 100 - 500 m/z.

Data Analysis: Extract the ion chromatogram (EIC) for m/z 149.1. Integrate the UV

chromatogram (typically at 210 nm or 254 nm) to determine the area percent purity.

Expected LC-MS Data:

Parameter Expected Result

Retention Time (RT) ~ 2.2 - 2.8 min (system dependent)

Base Peak m/z (ESI+) 149.1 [M+H]+

Isotope Pattern 150.1 (~10% relative abundance, 13C isotope)

UV Purity (254 nm) > 95% (for analytical grade material)

Conclusion
The self-validating analytical framework presented above ensures the rigorous characterization

of 3,5-dicyclopropyl-1H-pyrazole. The equivalence of the cyclopropyl signals in the 1H NMR

spectrum confirms the structural symmetry induced by pyrazole tautomerism, while the LC-MS

data orthogonally verifies the molecular mass and sample purity. Adhering to these protocols

allows medicinal chemists to confidently utilize this intermediate in the downstream synthesis of

complex therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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